2-(4-Chlorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone
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Description
2-(4-Chlorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Molecular Docking and Antibacterial Activity
- A study conducted by (Khumar, Ezhilarasi, & Prabha, 2018) explored novel synthesized pyrazole derivatives, including compounds related to 2-(4-Chlorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone. These compounds showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli.
Synthesis and Quantum-Chemical Calculations
- Helal et al. (2015) researched the synthesis and characterization of thiophene derivatives, including compounds structurally similar to this compound. They conducted quantum-chemical calculations to assess their molecular parameters and potential anti-inflammatory activity (Helal, Salem, Gouda, Ahmed, & El-Sherif, 2015).
Cyclization Reactions in Chemical Synthesis
- Research by (Harano, Watanabe, Yamaguchi, Ito, & Yoshitake, 2007) involved the synthesis of dihydroindolo[1,2-c]quinazoline derivatives. They examined the cyclization reactions of compounds including this compound and its implications in chemical synthesis.
Synthesis and Anticonvulsive Activity
- A study by (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, & Gevorgyan, 2011) focused on the synthesis of new compounds including 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides. These compounds exhibited pronounced anticonvulsive activities, indicating potential applications in neuropharmacology.
Microwave-Assisted Synthesis and Antibacterial Activity
- The microwave-assisted synthesis of novel pyrimidines and thiazolidinones, including compounds related to this compound, was investigated by (C.Merugu, Ramesh, & Sreenivasulu, 2010). These compounds displayed significant antibacterial activity, suggesting their potential in antimicrobial therapies.
Catalytic Reduction in Organic Chemistry
- A study by (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984) explored the catalytic reduction of nitroarenes using formic acid. This research provides insights into the reduction processes of compounds, including those structurally related to this compound, which is relevant in the synthesis of various organic compounds.
Synthesis of Chalcone Derivatives and Anti-inflammatory Agents
- Research by (Rehman, Saini, & Kumar, 2022) focused on synthesizing 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, structurally related to this compound. They evaluated their anti-inflammatory activity, contributing to the development of new anti-inflammatory agents.
Enantioselective Synthesis in Medicinal Chemistry
- A paper by (He, Wu, Wang, & Zhu, 2021) reported on the enantioselective synthesis of morpholinones, crucial in medicinal chemistry. This research highlights the importance of chiral morpholinone as a building block, which relates to compounds like this compound.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c21-17-3-1-15(2-4-17)13-20(24)23-8-7-16-14-18(5-6-19(16)23)28(25,26)22-9-11-27-12-10-22/h1-6,14H,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVQSKQRWGCZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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